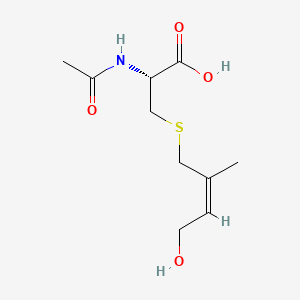
1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one is a chemical compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a hydroxymethyl group in the structure suggests that this compound may have unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one typically involves the reaction of 4-bromobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction may proceed through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyridazinone ring. Common reagents used in this synthesis include hydrazine hydrate, acetic acid, and various solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of 1-(4-Bromophenyl)-3-formylpyridazin-4-one or 1-(4-Bromophenyl)-3-carboxypyridazin-4-one.
Reduction: Formation of 1-(4-Phenyl)-3-(hydroxymethyl)pyridazin-4-one.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one depends on its specific biological target. In general, compounds in the pyridazinone family may interact with enzymes, receptors, or other proteins, modulating their activity. The bromophenyl and hydroxymethyl groups may enhance binding affinity and specificity to the target, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(hydroxymethyl)pyridazin-4-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(4-Chlorophenyl)-3-(hydroxymethyl)pyridazin-4-one: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions.
1-(4-Methylphenyl)-3-(hydroxymethyl)pyridazin-4-one: Contains a methyl group instead of bromine, leading to different steric and electronic effects.
Uniqueness
1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological interactions. The combination of the bromophenyl and hydroxymethyl groups may provide a distinct profile in terms of solubility, stability, and activity compared to similar compounds.
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(hydroxymethyl)pyridazin-4-one |
InChI |
InChI=1S/C11H9BrN2O2/c12-8-1-3-9(4-2-8)14-6-5-11(16)10(7-15)13-14/h1-6,15H,7H2 |
InChI Key |
UEBAXLHFMUBWGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


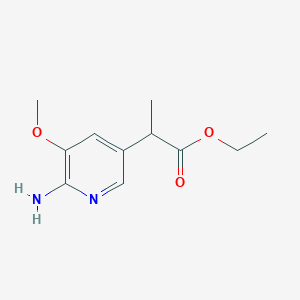
![N-cyclohexylcyclohexanamine;[dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13848121.png)
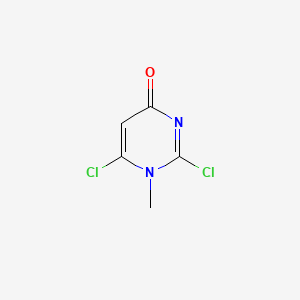
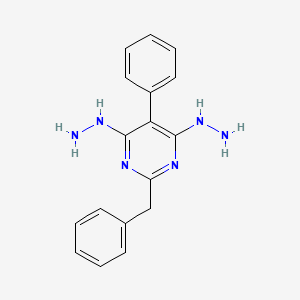
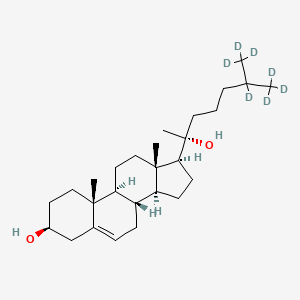
![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)
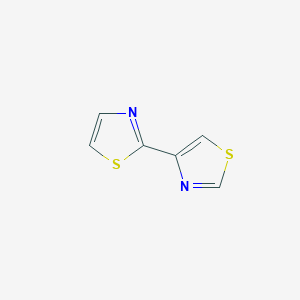
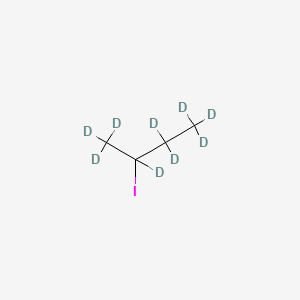
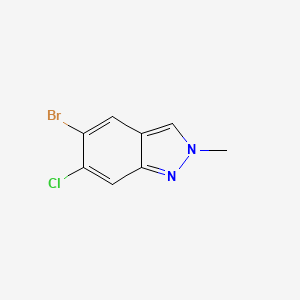

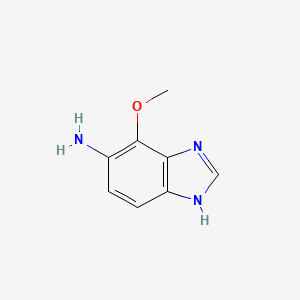
![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
